N-(Propargyl-PEG2)-PEG3-t-butyl ester
Description
N-(Propargyl-PEG2)-PEG3-t-butyl ester is a branched polyethylene glycol (PEG) derivative featuring a terminal propargyl group and a t-butyl ester. The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, while the t-butyl ester provides a protected carboxyl group that can be deprotected under mild acidic conditions .
Properties
Molecular Formula |
C20H37NO7 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C20H37NO7/c1-5-9-23-13-15-25-11-7-21-8-12-26-16-18-27-17-14-24-10-6-19(22)28-20(2,3)4/h1,21H,6-18H2,2-4H3 |
InChI Key |
ZJFHNHCTHVLHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCNCCOCCOCC#C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(Propargyl-PEG2)-PEG3-t-butyl ester
Overview
The preparation of this compound involves multi-step organic synthesis focusing on:
- Introduction of PEG chains of defined lengths (PEG2 and PEG3)
- Installation of the terminal propargyl group
- Protection of the carboxyl group as a t-butyl ester to enhance stability and facilitate purification
This compound is typically synthesized via PEGylation reactions, followed by selective functional group transformations and protection steps.
Synthetic Route and Key Steps
PEGylation and Chain Assembly
- Starting from commercially available PEG derivatives with hydroxyl or amine termini, PEG2 and PEG3 segments are sequentially coupled.
- The PEG segments are linked via ether or amide bonds, depending on the selected synthetic strategy.
- The PEG3 segment is functionalized with a carboxylic acid group, which is then protected as a t-butyl ester to prevent premature hydrolysis during subsequent steps.
Introduction of the Propargyl Group
- The terminal amine or hydroxyl group on the PEG2 segment is reacted with propargyl bromide or propargyl tosylate under basic conditions.
- This alkylation installs the propargyl (alkyne) moiety, which is essential for click chemistry applications.
- Reaction conditions typically employ mild bases such as potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Protection of Functional Groups
- The carboxyl group on the PEG3 segment is protected as a t-butyl ester via acid-catalyzed esterification using isobutylene or t-butyl alcohol with acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
- This protection enhances compound stability and solubility, facilitating purification and storage.
Reaction Conditions and Purification
- Reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or degradation.
- Temperature control is crucial: alkylation reactions are performed at room temperature to 50°C, while esterification reactions require mild heating (40–60°C).
- Purification is achieved by chromatographic methods such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).
- Final product purity is generally above 98%, confirmed by analytical techniques (see Section 3).
Analytical Data and Characterization
Molecular and Physical Properties
| Property | Data |
|---|---|
| Molecular Formula | C25H45NO9 |
| Molecular Weight | 503.63 g/mol |
| Physical State | Colorless to pale liquid/solid |
| Solubility | Soluble in DCM, DMF, THF; insoluble in water |
| Storage | Store at –20°C under inert atmosphere |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic signals for PEG backbone (3.5–3.7 ppm), t-butyl ester methyl groups (~1.4 ppm), and propargyl methylene and alkyne protons (~2.0–2.5 ppm and ~2.9 ppm respectively).
- ^13C NMR confirms PEG carbons, ester carbonyl (~170–175 ppm), and alkyne carbons (~75–80 ppm).
-
- Molecular ion peak at m/z 503.63 consistent with calculated molecular weight.
-
- Strong ester carbonyl absorption near 1735 cm⁻¹.
- Terminal alkyne C≡C stretch near 2100–2140 cm⁻¹.
Purity Assessment
- Purity is confirmed by analytical HPLC using C18 reverse-phase columns with UV detection at 220–280 nm.
- Typically, purity exceeds 98% after chromatographic purification.
Data Tables for Stock Solution Preparation and Formulation
| Amount of Compound (mg) | Volume of Solvent (mL) for 1 mM Solution | Volume of Solvent (mL) for 5 mM Solution | Volume of Solvent (mL) for 10 mM Solution |
|---|---|---|---|
| 1 | 1.9856 | 0.3971 | 0.1986 |
| 5 | 9.9279 | 1.9856 | 0.9928 |
| 10 | 19.8558 | 3.9712 | 1.9856 |
Note: Volumes calculated based on molecular weight 503.63 g/mol for preparing stock solutions at different molarities.
Summary of Preparation Method Analysis
| Step | Description | Typical Conditions | Notes |
|---|---|---|---|
| PEGylation | Coupling PEG2 and PEG3 segments | DMF or THF, inert atmosphere, RT to 50°C | Ensures defined PEG chain lengths |
| Propargyl Group Introduction | Alkylation with propargyl bromide/tosylate | K2CO3 base, DMF or THF, RT to 50°C | Installs alkyne for click chemistry |
| t-Butyl Ester Protection | Esterification of carboxyl group | Acid catalyst, mild heating (40–60°C) | Protects carboxyl for stability |
| Purification | Silica gel chromatography or preparative HPLC | Appropriate solvent gradients | Achieves >98% purity |
| Storage | –20°C under inert gas | Avoid moisture and light exposure | Preserves compound integrity |
Chemical Reactions Analysis
Click Chemistry Reactions
The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages essential for bioconjugation.
Key Parameters
Research Findings :
-
PROTAC Synthesis : This reaction links E3 ligase ligands to target protein binders, enabling targeted protein degradation. PROTACs using this linker showed >90% degradation efficiency for oncogenic proteins in cellular assays .
-
Antibody-Drug Conjugates (ADCs) : Triazole linkages formed via CuAAC exhibit stability in physiological conditions (pH 7.4, 37°C) for over 72 hours .
Hydrolysis of t-Butyl Ester
The tert-butyl ester undergoes hydrolysis to yield a carboxylic acid, facilitating further conjugation.
Hydrolysis Conditions
| Condition | Outcome | Source |
|---|---|---|
| Acidic (e.g., TFA/DCM) | Rapid deprotection (<1 hour at 25°C) | |
| Basic (e.g., NaOH/MeOH) | Slower hydrolysis (4–6 hours at 60°C) |
Key Applications :
-
Post-hydrolysis, the carboxylic acid reacts with amines via EDC/NHS chemistry to form amide bonds. This step is critical for attaching therapeutic payloads (e.g., doxorubicin) in drug delivery systems .
Substitution Reactions
The terminal amine (after Boc deprotection) participates in nucleophilic substitutions.
Reaction Examples
| Substrate | Reagents/Conditions | Product |
|---|---|---|
| Activated NHS esters | DMF, 25°C, 12 hours | Amide-linked PEG derivatives |
| Carbonyl compounds | NaBH₃CN, pH 6–7 | Secondary amines |
| Epoxides | THF, 60°C, 24 hours | Ether linkages |
Data from MDPI Study :
-
Reaction efficiencies exceed 95% for NHS ester couplings, confirmed by ¹H NMR integration ratios.
-
PEGylation of antimicrobial peptides via amide bonds increased plasma half-life from 2 hours (untreated) to >12 hours .
Deprotection Reactions
The Boc-protected amine requires acidic conditions for deprotection.
| Deprotection Method | Conditions | Outcome |
|---|---|---|
| Trifluoroacetic Acid (TFA) | 30% TFA/DCM, 1 hour, 25°C | Free amine (yield >98%) |
| HCl/Dioxane | 4M HCl, 2 hours, 0°C | Free amine (yield 95%) |
Applications :
-
Deprotection enables subsequent conjugation with carboxylic acids or carbonyl-containing molecules for ADC synthesis .
Comparative Reaction Analysis
| Reaction Type | Rate (Completion Time) | Yield | Stability of Product |
|---|---|---|---|
| CuAAC Click Chemistry | 1–2 hours | >95% | Stable in pH 3–10 |
| t-Butyl Ester Hydrolysis | 1 hour (acidic) | 98% | Carboxylic acid stable at −20°C |
| NHS Ester Coupling | 12 hours | 95% | Amide stable at 4°C for >1 month |
Recent Research Highlights
Scientific Research Applications
Scientific Research Applications
-
PROTAC Development :
- N-(Propargyl-PEG2)-PEG3-t-butyl ester is widely utilized in the synthesis of PROTACs. These compounds link a ligand for an E3 ubiquitin ligase to a ligand for a target protein, promoting the selective degradation of the target protein within cells. This mechanism has significant implications for cancer therapy and other diseases where protein overexpression is a problem .
- Bioconjugation Techniques :
- Drug Delivery Systems :
Case Study 1: Targeted Protein Degradation
A study published in EBioMedicine demonstrated the effectiveness of PROTACs synthesized using this compound in degrading specific oncogenic proteins in cancer cells. The results indicated a significant reduction in cell viability correlated with targeted protein degradation, showcasing the potential of this linker in cancer therapeutics .
Case Study 2: Click Chemistry Applications
In a recent publication from ACS Publications, researchers utilized this compound to develop radiopharmaceuticals via click chemistry. The incorporation of this compound allowed for efficient labeling of biomolecules with radioisotopes, enhancing imaging capabilities in preclinical models .
Mechanism of Action
The mechanism of action of N-(Propargyl-PEG2)-PEG3-t-butyl ester is primarily based on its functional groups. The propargyl group allows for click chemistry reactions, enabling the formation of stable triazole linkages. The PEG chains provide solubility and biocompatibility, facilitating the compound’s use in biological and medical applications. The t-butyl ester group can be hydrolyzed to expose a carboxylic acid group, which can further react with other molecules.
Comparison with Similar Compounds
Boc-Protected Amine Derivatives
- N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester : The Boc (tert-butoxycarbonyl) group protects the amine, preventing unintended reactions during synthesis. This allows selective deprotection (via trifluoroacetic acid) for subsequent conjugation steps in PROTAC development .
- Comparison: The Boc-protected variant (MW 503.6 g/mol) has a higher molecular weight and enhanced stability compared to the non-Boc target compound (MW 403.5 g/mol) .
Azide vs. Propargyl Termini
- N-(Azido-PEG3)-N-bis(PEG3-t-butyl ester): Contains an azide group for strain-promoted click chemistry, eliminating the need for copper catalysts. Its non-cleavable design ensures stability in biological environments .
- Comparison : Unlike the propargyl-terminated target compound, azide derivatives are preferred for copper-free conjugation but lack the amine reactivity .
PEG Chain Length and Branching
- N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) : Shorter PEG chains (PEG1) reduce steric hindrance, making it suitable for small-molecule conjugation. However, it lacks the t-butyl ester’s hydrolytic stability .
- N-(Azido-PEG3)-N-bis(PEG3-t-butyl ester) : Longer PEG3 chains improve solubility and reduce aggregation in ADC linkers but increase molecular weight (738.9 g/mol) .
PROTAC Development
The Boc-protected variant is favored in PROTAC synthesis due to its controlled amine reactivity, enabling precise E3 ligase ligand attachment . In contrast, the non-Boc target compound is used in rapid library screening for ADC candidates .
Bioconjugation Efficiency
Studies indicate that t-butyl ester deprotection (using 50% trifluoroacetic acid) achieves >90% yield for carboxyl group activation, critical for coupling with targeting moieties .
Q & A
Q. What methodologies optimize the deprotection of the t-butyl ester without damaging conjugated biomolecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
